Triazoloquinazolinone Derivative 7b Exhibits Equipotent In Vivo H1-Antihistaminic Protection with Significantly Reduced Sedation Versus Chlorpheniramine Maleate
The 1-methyl-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-one derivative (7b), synthesized via cyclization of 2-hydrazino-3-phenylquinazolin-4(3H)-one, demonstrated equipotent in vivo H1-antihistaminic protection compared to the clinical reference standard chlorpheniramine maleate, while exhibiting approximately 5-fold lower sedation [1]. This sedation advantage represents a quantifiable therapeutic differentiation attributable to the triazoloquinazolinone scaffold accessible only through the 2-hydrazino precursor [2].
| Evidence Dimension | In vivo H1-antihistaminic protection against histamine-induced bronchospasm (percentage protection) and sedation incidence |
|---|---|
| Target Compound Data | Derivative 7b: 70.7% protection; ~5% sedation |
| Comparator Or Baseline | Chlorpheniramine maleate: 71% protection; 26% sedation |
| Quantified Difference | Protection: 0.3 percentage points difference (equipotent); Sedation: 5% vs 26% (approximately 5.2-fold reduction) |
| Conditions | Conscious guinea pig model; histamine-induced bronchospasm assay; sedation assessed via actophotometer |
Why This Matters
For procurement in antihistaminic drug discovery programs, this precursor enables access to derivatives with preserved efficacy and markedly improved side-effect profiles.
- [1] Alagarsamy V, Pathak US. Synthesis and pharmacological investigation of novel 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones as a new class of H1-antihistaminic agents. Bioorg Med Chem Lett. 2005;15(7):1877-1880. doi:10.1016/j.bmcl.2005.02.016 View Source
- [2] Alagarsamy V, Giridhar R, Yadav MR, Revathi R, Ruckmani K, De Clercq E. AntiHIV, antibacterial and antifungal activities of some novel 1,4-disubstituted-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones. Indian J Pharm Sci. 2006;68(4):532-535. doi:10.4103/0250-474X.27840 View Source
